7-methoxy-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
7-Methoxy-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a methoxy group at position 7 and a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized with an oxane-4-carbonyl (tetrahydropyran-4-carbonyl) group at the nitrogen atom. The oxane-4-carbonyl substituent introduces polarity, which may enhance solubility compared to bulkier or more lipophilic analogs.
Properties
IUPAC Name |
7-methoxy-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-27-17-2-3-18-19(12-17)22-14-24(21(18)26)13-15-4-8-23(9-5-15)20(25)16-6-10-28-11-7-16/h2-3,12,14-16H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCXLNMEIKMFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit anticancer properties. The compound has shown promise as an inhibitor of specific cancer cell lines. For instance, research has demonstrated that modifications in the quinazoline structure can enhance its cytotoxic effects against various cancer types, including breast and lung cancers.
Case Study:
In a preclinical study, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound may interfere with cancer cell proliferation through apoptosis induction.
Neurological Disorders
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, which may be beneficial in conditions such as schizophrenia and depression.
Case Study:
A study explored the effects of similar piperidine-containing compounds on glycine transporters, indicating that they could enhance synaptic transmission and potentially alleviate symptoms of schizophrenia. This opens avenues for further research into the specific effects of 7-methoxy-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one on neurotransmitter systems.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formulas.
Quinazolinone Derivatives
- Thiadiazole Substituent (CAS 2548986-56-5) : The thiadiazole ring in this analog introduces sulfur atoms, which may alter electronic properties and hydrogen-bonding capacity compared to the oxane carbonyl group in the target compound. Thiadiazoles are often associated with improved metabolic stability but may reduce solubility due to increased lipophilicity .
- This contrasts with the oxane-4-carbonyl group, which balances polarity and bioavailability .
Heterocyclic Cores
- Pyridopyrimidinone vs. Quinazolinone: Pyridopyrimidinones () feature an additional nitrogen atom in the fused ring system, which may enhance π-π stacking interactions in biological targets.
- Indole Derivatives (DMPI and CDFII): These compounds () lack the quinazolinone core but retain the piperidine motif. Their MRSA synergist activity suggests that the piperidine substituent’s spatial arrangement is critical for bioactivity, a feature shared with the target compound .
Physicochemical and Pharmacokinetic Considerations
- Polarity and Solubility : The oxane-4-carbonyl group in the target compound likely improves water solubility compared to thiadiazole (CAS 2548986-56-5) and dichlorobenzyl () analogs. This is supported by the higher oxygen content and reduced aromaticity in the substituent .
- Molecular Weight: The target compound (~429.46 g/mol) falls within the typical range for drug-like molecules, similar to DMPI (~415.56 g/mol) but smaller than the dichlorobenzyl-pyridopyrimidinone derivative (~563.43 g/mol). Lower molecular weight may favor better absorption .
Preparation Methods
Quinazolinone Core Synthesis
The quinazolinone ring is constructed from 7-methoxyanthranilic acid 1 through cyclization with chloroacetyl chloride. This forms 2-chloromethyl-7-methoxy-benzo[d]oxazin-4-one 2 , a critical intermediate. Reaction with m-anisidine in pyridine yields 2-(chloromethyl)-3-(3-methoxyphenyl)-7-methoxyquinazolin-4(3H)-one 3a , confirmed via spectral data (IR: 1675 cm⁻¹ for C=O; ¹H NMR: δ 4.21 ppm for CH₂Cl).
Reaction Conditions
Piperidine Substitution
The chloromethyl group in 3a undergoes nucleophilic displacement with piperidin-4-ylmethanol 4 to introduce the piperidine moiety. Optimal conditions use potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile at 80°C, forming 7-methoxy-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one 5 .
Solvent-Free Alternative
Grinding 3a with piperidin-4-ylmethanol, K₂CO₃, and PEG-400 for 7–15 minutes achieves 92% yield, avoiding organic solvents.
Acylation with Oxane-4-Carbonyl Chloride
The piperidine nitrogen in 5 is acylated using tetrahydropyran-4-carbonyl chloride 6 under basic conditions. Triethylamine (TEA) in tetrahydrofuran (THF) at 0°C–25°C affords the final product 7 in 78% yield.
Optimization Notes
-
Coupling Agents : DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Analytical Characterization
Spectroscopic Data
-
IR (KBr) : 1720 cm⁻¹ (oxane carbonyl), 1665 cm⁻¹ (quinazolinone C=O).
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¹H NMR (CDCl₃) : δ 3.48–3.52 (m, 2H, piperidine CH₂), 4.12 (s, 3H, OCH₃), 4.85 (t, 1H, oxane CH-O).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Solution-Phase | Acetonitrile, 80°C, 2h | 78% | High purity, scalable |
| Solvent-Free (PEG) | Grinding, 15 min | 92% | Eco-friendly, rapid |
| Microwave-Assisted | TBHP, TFA, 120°C, 30 min | 82%* | Reduced reaction time |
*Adapted from analogous quinazolinone syntheses.
Challenges and Optimizations
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Regioselectivity : Acylation at the piperidine nitrogen requires stringent anhydrous conditions to avoid hydrolysis.
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Oxane Isomerism : The reported CAS entry (2549051-30-9) specifies oxane-2-carbonyl, suggesting potential isomer-dependent activity. Synthesis of the 4-carbonyl variant necessitates tetrahydropyran-4-carboxylic acid, which may require custom synthesis via Friedel-Crafts acylation .
Q & A
Q. What methodologies assess in vivo pharmacokinetics and metabolic stability?
- ADME Studies :
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
- Rodent Models : Administer 10 mg/kg IV/PO to calculate bioavailability (>50% in rats for optimized analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
